molecular formula C4H5IN2 B579858 5-Iodo-4-methyl-1H-pyrazole CAS No. 24086-18-8

5-Iodo-4-methyl-1H-pyrazole

Cat. No. B579858
CAS RN: 24086-18-8
M. Wt: 208.002
InChI Key: LLMUDCINLAXPAP-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5IN2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Iodo-4-methyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Other methods include utilizing transition-metal catalysts and photoredox reactions . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .


Molecular Structure Analysis

The molecular structure of 5-Iodo-4-methyl-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . This structure serves as a core element in various sectors of the chemical industry, including medicine and agriculture .


Chemical Reactions Analysis

Pyrazoles, including 5-Iodo-4-methyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

  • As a Building Block in Chemical Synthesis : The pyrazole nucleus, including derivatives like 4-iodo-3-trifluoromethylpyrazole, is a recurring scaffold in CropScience and oncology research. These iodinated pyrazole derivatives serve as building blocks for new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

  • In NMR Spectroscopy Studies : The synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners, has been explored. These compounds are valuable for detailed NMR spectroscopic studies (Holzer & Gruber, 1995).

  • In Pharmaceutical Research : Pyrazole derivatives like 5-methyl-4-phenyl-1H-pyrazole have been identified as inhibitors of protein kinase B, a target in cancer therapy. This discovery was made using fragment-based screening techniques and structure-based design (Saxty et al., 2007).

  • For Synthesis of Antiproliferative Agents : Novel pyrazole derivatives have been synthesized for potential use as antiproliferative agents in treating cancer. These compounds, such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, showed cytotoxic effects against breast cancer and leukemic cells, indicating their potential in cancer treatment (Ananda et al., 2017).

  • In Antimicrobial Research : Pyrazole derivatives have shown antimicrobial activities against standard bacterial and fungal strains. This highlights the potential of pyrazole-based drug molecules in the field of pharmacology, particularly as antimicrobial agents (Shubhangi et al., 2019).

  • In Organic Synthesis : Pyrazoles are used in electrosynthesis, where iodination of precursors on a Pt-anode in aqueous solutions of KI is employed to create 4-iodo derivatives. This process demonstrates the significance of pyrazole derivatives in organic synthesis (Lyalin et al., 2010).

properties

IUPAC Name

5-iodo-4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUDCINLAXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-methyl-1H-pyrazole

CAS RN

24086-18-8
Record name 3-iodo-4-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Guillou, FJ Bonhomme, MS Ermolenko, YL Janin - Tetrahedron, 2011 - Elsevier
The pyrazole nucleus has recently become a recurrent scaffold in the research fields of CropScience and oncology. We report here the preparation of an array of 4- and 5-iodinated …
Number of citations: 27 www.sciencedirect.com

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